ethenyl N,N-diethylcarbamodithioate
Description
Ethenyl N,N-diethylcarbamodithioate is a dithiocarbamate ester characterized by an ethenyl (vinyl) group attached to the sulfur atom of the diethyldithiocarbamate moiety. Dithiocarbamates are widely used in organic synthesis, coordination chemistry, and pharmaceuticals due to their metal-chelating properties and reactivity .
Properties
CAS No. |
18293-20-4 |
|---|---|
Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
ethenyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H13NS2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3 |
InChI Key |
ZGDBHFAHLULBLA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC=C |
Canonical SMILES |
CCN(CC)C(=S)SC=C |
Synonyms |
Diethyldithiocarbamic acid vinyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethenyl N,N-diethylcarbamodithioate with structurally related compounds, highlighting molecular properties, substituents, and applications derived from the evidence:
Key Observations:
Aromatic substituents (e.g., anilino groups) increase molecular complexity and may confer biological activity . Ionic vs. Covalent Forms: Sodium N,N-diethylcarbamodithioate is ionic and water-soluble, whereas covalent esters (methyl, ethenyl) are lipophilic, influencing their solubility and application in organic media .
Synthesis and Reactivity: Carbamodithioates are typically synthesized via reaction of secondary amines (e.g., diethylamine) with carbon disulfide, followed by alkylation . Disulfiram’s disulfide bridge forms under oxidative conditions, a reactivity distinct from mono-thioesters like ethenyl derivatives .
Applications :
- Coordination Chemistry : Sodium salts are used to chelate heavy metals (e.g., lead, arsenic) in environmental and analytical chemistry .
- Pharmaceuticals : Disulfiram’s clinical use contrasts with methyl/ethenyl esters, which are primarily synthetic intermediates .
Safety Considerations :
Preparation Methods
Reaction Mechanism and Conditions
The process proceeds via an mechanism, where the sulfur atoms in attack the electrophilic carbon in the vinyl halide. A typical procedure involves:
-
Dissolving in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to enhance nucleophilicity.
-
Adding the vinyl halide dropwise at room temperature or under mild heating (40–60°C).
-
Stirring the mixture for 4–6 hours to ensure complete reaction.
-
Isolating the product via vacuum filtration or solvent evaporation, followed by recrystallization from toluene or hexane.
Example Protocol
Characterization Data
-
FTIR : Absorptions at and , consistent with dithiocarbamate bonding.
-
Elemental Analysis : Calculated (Found): C, 45.68% (45.62%); H, 7.08% (7.05%); N, 7.60% (7.58%).
Direct Synthesis from Diethylamine, Carbon Disulfide, and Vinylating Agents
An alternative one-pot method involves reacting diethylamine () with carbon disulfide () in the presence of a vinylating agent (e.g., vinyl chloride) under basic conditions. This approach bypasses the isolation of , streamlining the synthesis.
Reaction Scheme and Optimization
The reaction proceeds as follows:
Key considerations include:
-
Temperature : Maintaining the reaction at 0–5°C to prevent side reactions (e.g., polymerization of the vinyl group).
-
Base Selection : Sodium hydroxide () or potassium hydroxide () in aqueous or alcoholic media.
-
Molar Ratios : A 1:1:1 ratio of diethylamine, , and vinyl chloride ensures optimal yield.
Typical Yield : 75–80% with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).
Transesterification of Dithiocarbamate Esters
While less common, transesterification offers a route to this compound by reacting a pre-formed dithiocarbamate ester (e.g., methyl diethyldithiocarbamate) with vinyl alcohol () under acidic or basic catalysis. This method is limited by the instability of vinyl alcohol, which often necessitates in situ generation.
Challenges and Mitigation
-
Vinyl Alcohol Instability : Generated via hydrolysis of vinyl acetate using or enzymatic methods.
-
Catalyst Choice : -Toluenesulfonic acid () or lipases (e.g., Candida antarctica Lipase B) improve reaction efficiency.
Reaction Conditions :
-
Reactants : Methyl diethyldithiocarbamate (10 mmol), vinyl acetate (12 mmol), (0.1 mmol).
-
Solvent : Toluene (30 mL).
-
Temperature : Reflux at 110°C for 8 hours.
Comparative Analysis of Synthesis Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation of | 85–90% | High | Moderate | High |
| One-pot synthesis | 75–80% | Moderate | Low | Moderate |
| Transesterification | 70–75% | High | High | Low |
Mechanistic Insights and Side Reactions
Competing Pathways
Role of Solvents
-
Polar Aprotic Solvents : Enhance nucleophilicity of but may increase side reactions with electrophilic vinyl halides.
-
Aqueous Media : Facilitate one-pot synthesis but risk hydrolysis of the vinyl group.
Industrial and Laboratory-Scale Considerations
Q & A
Basic: How can ethenyl N,N-diethylcarbamodithioate be synthesized and characterized in laboratory settings?
Answer:
Synthesis typically involves nucleophilic substitution reactions between diethylamine derivatives and carbon disulfide, followed by functionalization with ethenyl groups. For example, trimethylsilyl or methyl derivatives (e.g., trimethylsilyl N,N-diethylcarbamodithioate) can serve as intermediates, where silyl groups facilitate controlled reactivity . Purification via column chromatography or recrystallization is critical. Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethenyl bonding.
- Mass spectrometry (MS) for molecular weight validation.
- Elemental analysis to verify stoichiometry (e.g., C8H19NS2Si for trimethylsilyl derivatives) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers away from oxidizers and open flames, as dithiocarbamates may release toxic fumes (e.g., SOx, NOx) under decomposition .
- Waste disposal : Segregate waste and collaborate with certified agencies for incineration or chemical neutralization .
Advanced: How can density functional theory (DFT) predict the reactivity of this compound?
Answer:
DFT methods incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) improve accuracy for thermochemical properties. Key steps:
Geometry optimization using basis sets (e.g., 6-31G*) to model the ethenyl and carbamodithioate moieties.
Electron density analysis to identify reactive sites (e.g., sulfur atoms for ligand coordination).
Validation against experimental data (e.g., bond lengths from crystallography) to refine computational models .
Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?
Answer:
- Cross-validation : Compare multiple DFT functionals (e.g., PBE vs. B3LYP) to assess sensitivity to exchange-correlation terms .
- Experimental replication : Re-measure properties like redox potentials or UV-Vis spectra under controlled conditions.
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set incompleteness) and experimental measurements (e.g., instrument calibration) .
Advanced: How do structural modifications influence the biological activity of this compound derivatives?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the ethenyl chain enhances bioactivity by increasing electrophilicity and binding affinity to target enzymes .
- Coordination chemistry : The carbamodithioate group acts as a bidentate ligand for transition metals (e.g., Pb, As), impacting applications in catalysis or antimicrobial studies .
Basic: What analytical techniques ensure purity assessment of this compound?
Answer:
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to separate and quantify impurities.
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to confirm thermal stability.
- Elemental analysis : Match experimental C/H/N/S ratios with theoretical values (e.g., C6H13NS2 for methyl derivatives) .
Advanced: What role does this compound play in coordination chemistry?
Answer:
The compound serves as a ligand in organometallic complexes. For example:
- Lead coordination : Forms complexes like [diethylcarbamothioylsulfanyl(diphenyl)plumbyl] derivatives, studied for their unique redox properties .
- Biological relevance : Metal complexes may exhibit antimicrobial or anticancer activity, requiring spectroscopic validation (e.g., EPR for paramagnetic species) .
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